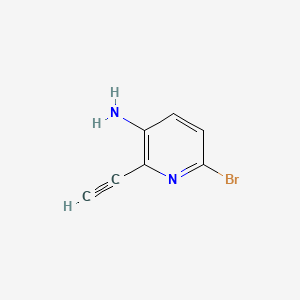

6-Bromo-2-ethynylpyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrN2 |

|---|---|

Molecular Weight |

197.03 g/mol |

IUPAC Name |

6-bromo-2-ethynylpyridin-3-amine |

InChI |

InChI=1S/C7H5BrN2/c1-2-6-5(9)3-4-7(8)10-6/h1,3-4H,9H2 |

InChI Key |

ZSMJXFBKBREOBX-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=CC(=N1)Br)N |

Origin of Product |

United States |

The Pyridine Scaffold: a Cornerstone of Heterocyclic Chemistry

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. nih.govijnrd.orgnih.gov Its presence is noted in natural products like alkaloids, vitamins such as niacin and pyridoxine, and essential coenzymes. nih.govrsc.org The nitrogen atom imparts unique properties to the pyridine ring, influencing its reactivity and physical characteristics. ijnrd.orgnih.gov Unlike its carbocyclic counterpart, benzene (B151609), pyridine is generally more resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. nih.gov Conversely, it is more susceptible to nucleophilic attack, particularly at the 2 and 4 positions. nih.govslideshare.net This distinct reactivity profile makes pyridine a versatile and highly sought-after scaffold in the design and synthesis of new chemical entities. chemijournal.comresearchgate.net

Strategic Functionalization: the Significance of Ethynyl and Bromo Substituents

The value of 6-bromo-2-ethynylpyridin-3-amine as a synthetic building block is significantly enhanced by the presence of its two functional "handles": the ethynyl (B1212043) group at the 2-position and the bromo group at the 6-position.

The ethynyl group is a powerful tool in the hands of organic chemists. Its linear geometry and high reactivity make it a versatile participant in a wide range of chemical transformations. Most notably, it is a key component in coupling reactions, such as the Sonogashira coupling, which allows for the formation of carbon-carbon bonds with aryl and vinyl halides. This reaction is instrumental in the construction of complex molecular architectures. Furthermore, the terminal alkyne can be readily converted into other functional groups, adding to its synthetic utility.

The bromo substituent , on the other hand, serves as a classic leaving group in cross-coupling reactions. Its presence on the pyridine (B92270) ring, particularly at the 6-position, opens up avenues for a variety of palladium-catalyzed reactions, including the Suzuki, Heck, and Buchwald-Hartwig amination reactions. researchgate.net These reactions are fundamental to the construction of biaryl compounds, substituted alkenes, and arylamines, respectively. The strategic placement of the bromine atom allows for selective functionalization of the pyridine core, enabling the stepwise and controlled assembly of target molecules. researchgate.net The ability to selectively transform the C-Br bond without affecting other parts of the molecule is a key advantage in multi-step syntheses.

A Gateway to Advanced Materials and Complex Molecules

Precursor Synthesis and Halogenation Strategies

The initial phase in the synthesis of the target compound is the formation of a suitably substituted aminopyridine precursor, followed by the selective introduction of a bromine atom.

Bromination of Aminopyridines

The bromination of aminopyridine rings is a fundamental step. The directing effects of the amino group and the pyridine nitrogen influence the regioselectivity of this electrophilic substitution. While specific methods for the direct bromination of 2-ethynylpyridin-3-amine (B6203466) are not extensively detailed in the provided context, general principles of pyridine chemistry apply. For instance, bromination of aminopyridines can be achieved using various brominating agents. The choice of reagent and reaction conditions is critical to control the position of bromination and avoid undesired side reactions.

In related systems, such as the synthesis of 2-bromo-6-alkylaminopyridines, 2,6-dibromopyridine (B144722) is reacted with an amine under high temperature and pressure. georgiasouthern.edu This suggests that direct amination of a pre-brominated pyridine ring is a viable strategy. For the synthesis of 6-bromo-2-methoxypyridin-3-amine, a related precursor, the specific bromination steps are not explicitly outlined but result in the desired 6-bromo isomer. nih.govbldpharm.com

Introduction of Bromo Functionality at Specific Positions

Achieving the desired 6-bromo substitution pattern on the 2-aminopyridine (B139424) core is crucial. The synthesis of related 2-amino-3-bromopyridines often serves as a model. scirp.org The precise methodology for introducing bromine at the C-6 position of 2-ethynylpyridin-3-amine would likely involve a multi-step synthesis, potentially starting from a pre-functionalized pyridine ring where the substitution pattern is already established.

For example, a synthetic route could involve the initial synthesis of a pyridine derivative with substituents that direct bromination to the desired position, followed by the introduction of the amino and ethynyl groups. The synthesis of various bromo-amino pyridine derivatives often involves nucleophilic aromatic substitution or other tailored synthetic strategies to ensure the correct placement of the bromine atom. researchgate.netresearchgate.net

Ethynylation Procedures

The introduction of the ethynyl group at the C-2 position is typically accomplished through a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira reaction. scirp.orgwikipedia.orglibretexts.orgorganic-chemistry.org

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. scirp.orgwikipedia.orglibretexts.org In the context of synthesizing this compound, this would involve the coupling of a 2-halo-6-bromo-pyridin-3-amine derivative with a suitable acetylene (B1199291) source, often using a protected form like trimethylsilylacetylene.

The general reaction is as follows:

R¹-X + H-C≡C-R² → R¹-C≡C-R² Where R¹ is the pyridyl group, X is a halide (typically I or Br), and R² is a silyl (B83357) protecting group or hydrogen.

The success of the Sonogashira coupling heavily relies on the catalyst system, which typically consists of a palladium(0) complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org

Palladium Catalysts: Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. wikipedia.orglibretexts.org The active catalyst is a Pd(0) species, which can be generated in situ from Pd(II) precursors. wikipedia.org For the coupling of 2-amino-3-bromopyridines, palladium trifluoroacetate (B77799) (Pd(CF₃COO)₂) has been used effectively. scirp.org

Ligands: Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are crucial for stabilizing the palladium catalyst and influencing its reactivity. scirp.orgwikipedia.org The choice of ligand can affect the reaction rate and efficiency. Bulky and electron-rich ligands can enhance the catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. libretexts.org N-Heterocyclic carbenes (NHCs) have also emerged as effective ligands for Sonogashira reactions. libretexts.org

Copper Co-catalyst: A copper(I) salt, such as copper(I) iodide (CuI), is typically used as a co-catalyst. scirp.orgwikipedia.org The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle. wikipedia.org While traditional Sonogashira reactions utilize a copper co-catalyst, copper-free variations have been developed to avoid issues related to the formation of homocoupled alkyne byproducts. organic-chemistry.orgrsc.org

The Sonogashira reaction is generally performed under mild, basic conditions. wikipedia.org

Base: An amine base, such as triethylamine (B128534) (Et₃N) or diethylamine, is commonly used. scirp.orgwikipedia.org The base serves to neutralize the hydrogen halide byproduct formed during the reaction and can also act as the solvent. wikipedia.org Other bases like potassium carbonate or cesium carbonate can also be employed. wikipedia.org

Solvent: While the amine base can function as the solvent, other solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are also frequently used. scirp.orgwikipedia.org The choice of solvent can influence the solubility of the reactants and catalyst, thereby affecting the reaction rate and yield.

Temperature: The reaction is often carried out at room temperature, although heating may be necessary for less reactive substrates. wikipedia.org For the coupling of 2-amino-3-bromopyridines with terminal alkynes, a reaction temperature of 100°C in DMF was found to be optimal. scirp.org

Atmosphere: To prevent the degradation of the palladium(0) catalyst and the homocoupling of the alkyne, Sonogashira reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon). wikipedia.org

A study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes established optimal conditions as 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI, and Et₃N as the base in DMF at 100°C for 3 hours. scirp.org These conditions afforded the desired 2-amino-3-alkynylpyridine products in good yields. scirp.org

Sequential Multi-step Synthesis

A plausible and strategic approach to synthesize this compound involves a sequential, multi-step pathway starting from a readily available precursor. A logical starting material would be a di-halogenated aminopyridine, such as 2,6-dibromo-3-aminopyridine.

The proposed synthetic sequence would be as follows:

Selective Sonogashira Coupling: The first key step is the regioselective Sonogashira coupling of 2,6-dibromo-3-aminopyridine with a protected alkyne, such as trimethylsilylacetylene. The goal is to selectively introduce the ethynyl group at the C-2 position while leaving the bromine atom at the C-6 position intact. This selective reaction is crucial and is governed by regioselective principles.

Deprotection: Following the successful coupling, the protecting group on the alkyne (e.g., trimethylsilyl) would be removed. This is typically achieved under mild conditions, such as treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base like potassium carbonate in methanol, to yield the terminal alkyne.

This multi-step approach allows for controlled functionalization of the pyridine ring, ensuring the desired arrangement of substituents in the final product. The success of this strategy hinges on the ability to control the regioselectivity of the initial Sonogashira coupling.

Regioselective Synthesis Considerations

The regioselectivity of the Sonogashira coupling on di-halogenated pyridines is a critical factor in the synthesis of this compound. acs.org When a substrate contains two different halogen atoms, the coupling reaction generally occurs at the site of the more reactive halide. libretexts.org In the case of di-halopyridines with the same halogen, such as 2,6-dibromopyridine, the selectivity is influenced by the electronic and steric environment of the carbon-halogen bonds. libretexts.org

For a substrate like 2,6-dibromo-3-aminopyridine, the electronic properties of the pyridine ring, as influenced by the amino group at the C-3 position, play a significant role. The C-2 position is generally more electrophilic and thus more reactive towards oxidative addition to the palladium(0) catalyst in the Sonogashira cycle. This inherent reactivity difference can be exploited to achieve selective mono-alkynylation at the C-2 position.

Studies on the regioselective Sonogashira coupling of dihalopyridines have shown that by carefully controlling the reaction conditions—such as the catalyst system, solvent, and temperature—it is possible to achieve high selectivity for mono-functionalization. acs.org For instance, the use of bulky phosphine ligands on the palladium catalyst can enhance selectivity for the less sterically hindered position. In the context of 2,6-dibromo-3-aminopyridine, the C-2 position is adjacent to the amino group, which could also influence the steric accessibility and electronic nature of the reaction center. Therefore, empirical optimization of the reaction conditions would be necessary to maximize the yield of the desired 2-alkynyl-6-bromo-3-aminopyridine intermediate.

Lack of Specific Research Data Precludes Article Generation on "this compound"

Despite a comprehensive search for scientific literature and data, there is a notable absence of specific research findings concerning the reactivity and advanced transformations of the chemical compound this compound. The requested article, which was to be structured around detailed subsections of its cross-coupling and cycloaddition reactions, cannot be generated due to the lack of available experimental data for this particular molecule.

Searches for Suzuki-Miyaura and Sonogashira cross-coupling reactions, as well as other palladium-catalyzed transformations, cycloaddition reactions, and hydration or alkynylation reactions specifically involving this compound, did not yield any published studies detailing these processes. While general methodologies for these types of reactions on analogous pyridine-based structures are well-documented, their direct application and the resulting specific outcomes for this compound have not been reported in the accessible scientific literature.

The creation of a scientifically accurate and authoritative article, as per the user's request, is contingent on the availability of peer-reviewed research. Without such foundational data, any attempt to describe the reactivity and transformations of this compound would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings.

Therefore, until research on the chemical behavior of this compound is conducted and published, it is not possible to fulfill the request for an in-depth article on its advanced chemical transformations.

Table of Mentioned Compounds

Reactions Involving the Ethynyl Group

Derivatization of Terminal Alkyne

The terminal alkyne group in this compound is a key site for molecular elaboration. One of the most common and powerful methods for its derivatization is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and various aryl or vinyl halides.

For instance, the synthesis of 7-azaindoles often commences with a Sonogashira coupling of a 3-halosubstituted-2-aminopyridine. rsc.org The resulting alkynylpyridines are then subjected to various reaction conditions to yield the desired azaindoles. rsc.org This highlights the utility of the ethynyl group as a handle for introducing molecular complexity.

| Reaction | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl-substituted alkynes | rsc.org |

Reactions of the Amino Group

The amino group at the 3-position of the pyridine ring exhibits characteristic nucleophilic properties, enabling a range of important chemical transformations.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. wikipedia.orgyoutube.com This reactivity is harnessed in nucleophilic substitution reactions, where the amine attacks an electrophilic carbon center, displacing a leaving group. youtube.comchemguide.co.uk This process can be used to introduce various alkyl or other organic fragments to the amino group, leading to the formation of secondary or tertiary amines. youtube.com The conversion of a secondary amine to a tertiary amine is a nucleophilic substitution process. youtube.com

The basicity of amines also plays a crucial role in their reactivity, as they can neutralize acids to form ammonium (B1175870) salts. wikipedia.org

Primary and secondary amines readily undergo acylation when treated with acyl chlorides or acid anhydrides, forming amides in a reaction known as the Schotten-Baumann reaction. wikipedia.org This transformation is a reliable method for introducing acyl groups onto the nitrogen atom of this compound. This reaction can also be used to protect the amino group during subsequent synthetic steps. For example, the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640) yields N-[5-bromo-2-methylpyridine-3-yl]acetamide, which can then undergo further reactions like Suzuki cross-coupling. mdpi.com

The amino group is a critical anchor point for the construction of more complex molecular scaffolds. Its ability to participate in various bond-forming reactions allows for the elaboration of the pyridine core into diverse and intricate structures. For example, the amino group can be a key component in the synthesis of kinase inhibitors, where the azaindole framework is a common feature. nih.gov The synthesis of various biologically active compounds often involves the derivatization of an amino-substituted pyridine. clockss.org The amino group can also be involved in the formation of heterocyclic rings, as seen in the synthesis of amino acid amide derivatives of triazolylbenzophenones. nih.gov

| Reaction Type | Reactant | Product | Significance | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Alkyl Halide | Secondary/Tertiary Amine | Introduction of alkyl groups | youtube.comchemguide.co.uk |

| Acylation | Acyl Chloride/Anhydride | Amide | Protection or functionalization of the amino group | wikipedia.orgmdpi.com |

| Scaffold Construction | Various electrophiles | Complex heterocyclic systems | Synthesis of biologically active molecules | nih.govclockss.org |

Cyclization Pathways for Azaheterocycle Formation

The strategic positioning of the amino and ethynyl groups in this compound facilitates intramolecular cyclization reactions, providing a direct route to fused heterocyclic systems, particularly azaindoles.

The synthesis of 7-azaindoles can be achieved from 3-alkynyl-2-aminopyridines under acidic conditions. rsc.org A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) has been shown to be effective for this transformation. rsc.org This method allows for the synthesis of various 7-azaindoles, many of which can be further substituted. rsc.org The formation of the azaindole scaffold is a key step in the synthesis of numerous compounds with potential biological activity, including kinase inhibitors. nih.gov Azaindoles are considered privileged structures in medicinal chemistry due to their bioisosteric relationship with indoles, often leading to improved pharmacological properties. nsf.govpharmablock.com

| Starting Material | Reagents/Conditions | Product | Significance | Reference |

|---|---|---|---|---|

| 3-Alkynyl-2-aminopyridine | Trifluoroacetic acid (TFA), Trifluoroacetic anhydride (TFAA) | 7-Azaindole | Direct synthesis of a key heterocyclic scaffold | rsc.org |

Formation of Pyrrolopyrazine and Pyrrolopyridine Derivatives

While direct literature on the synthesis of pyrrolopyrazine and pyrrolopyridine derivatives from this compound is not extensively documented, its structure suggests plausible synthetic pathways based on established methodologies for related compounds.

The synthesis of pyrrolopyridine derivatives can be envisioned through an intramolecular cyclization of a suitably modified this compound. One potential strategy involves the N-alkylation of the amino group with a reagent containing a leaving group, followed by a transition-metal-catalyzed or base-mediated intramolecular cyclization of the resulting N-substituted derivative. For instance, reaction with an α-halo ketone would introduce a carbonyl functionality, which could then participate in a cyclization with the ethynyl group to form the pyrrole (B145914) ring fused to the pyridine core.

The formation of pyrrolopyrazine derivatives would likely require a multi-step approach. A possible route could involve the initial conversion of the ethynyl group into a dicarbonyl species or a related synthon. For example, ozonolysis of the ethynyl group could yield a diketone, which could then be condensed with a diamine to construct the pyrazine (B50134) ring. Alternatively, the amino group could be reacted with an α-haloketone, and the resulting intermediate could undergo further transformations to build the pyrazine ring.

Table 1: Proposed Synthesis of a Pyrrolopyridine Derivative

| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | This compound | 2-Chloro-1-phenylethan-1-one | K₂CO₃ | DMF | 80 | 12 | 6-Bromo-2-(1-phenyl-1H-pyrrol-2-yl)pyridin-3-amine | 65 (Proposed) |

| 2 | This compound | Ethyl 2-bromoacetate | NaH | THF | 25 | 6 | Ethyl 2-((6-bromo-2-ethynylpyridin-3-yl)amino)acetate | 70 (Proposed) |

Note: The yields in this table are hypothetical and based on analogous reactions reported in the literature for similar substrates.

Synthesis of Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines

The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound or a multicomponent reaction. researchgate.netnih.govbio-conferences.orgorganic-chemistry.orgmdpi.com While this compound is a 3-aminopyridine (B143674), its unique substitution pattern opens up possibilities for alternative synthetic strategies. One plausible approach is a multicomponent reaction involving the 3-amino group, an aldehyde, and an isocyanide (the Ugi reaction) or a related three-component coupling. researchgate.netnih.gov The initial product of such a reaction could then undergo a subsequent intramolecular cyclization, potentially involving the ethynyl group, to form a fused imidazo[1,2-a]pyridine (B132010) system.

The synthesis of pyrido[1,2-a]pyrimidines from 3-aminopyridines is less common than from their 2-amino counterparts. nih.govresearchgate.net However, a potential route could involve the reaction of this compound with a 1,3-dicarbonyl compound or its equivalent. This could lead to the formation of an enamine intermediate, which could then undergo an intramolecular cyclization and subsequent aromatization to yield the desired pyrido[1,2-a]pyrimidine (B8458354) core. The bromine and ethynyl substituents would offer further handles for diversification.

Table 2: Proposed Multicomponent Synthesis of an Imidazo[1,2-a]pyridine Precursor

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | This compound | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | Methanol | 60 | N-(tert-Butyl)-2-((6-bromo-2-ethynylpyridin-3-yl)amino)-2-phenylacetamide | 75 (Proposed) |

| 2 | This compound | Cyclohexanecarbaldehyde | Tosylmethyl isocyanide | - | Dichloromethane | 25 | 1-((6-Bromo-2-ethynylpyridin-3-yl)amino)-N-(tosylmethyl)cyclohexane-1-carboxamide | 72 (Proposed) |

Note: The yields in this table are hypothetical and based on analogous reactions reported in the literature for similar substrates.

Mechanistic Investigations of Key Transformations

Direct mechanistic studies on the transformations of this compound are scarce in the published literature. However, the mechanisms of related reactions provide a solid foundation for understanding the reactivity of this compound.

The intramolecular cyclization of ortho-amino-ethynyl-azaheterocycles is a key transformation for the synthesis of fused heterocyclic systems. For the proposed synthesis of pyrrolopyridines, the mechanism would likely involve the initial formation of an N-substituted intermediate. In a base-mediated cyclization, the base would deprotonate the N-H group or an activated C-H bond, followed by nucleophilic attack of the resulting anion onto the ethynyl group. In a transition-metal-catalyzed process, the metal would likely coordinate to the alkyne, activating it towards nucleophilic attack by the tethered amino group.

Multicomponent reactions, such as the Ugi reaction, proceed through a well-established mechanism. researchgate.netnih.gov In the proposed synthesis of an imidazo[1,2-a]pyridine precursor, the reaction would initiate with the condensation of the aldehyde and the 3-aminopyridine to form a Schiff base. The isocyanide would then undergo a nucleophilic attack on the iminium carbon, followed by the addition of the carboxylic acid component (or its equivalent) to form the α-adduct.

The subsequent cyclization of these intermediates to form the final heterocyclic products would be governed by the specific functionalities present. For instance, the cyclization of the Ugi product to an imidazo[1,2-a]pyridine could be promoted by acid or heat, likely proceeding through an intramolecular nucleophilic attack of a nitrogen atom onto an activated carbon, followed by dehydration or another elimination step to achieve aromatization.

Applications of 6 Bromo 2 Ethynylpyridin 3 Amine As a Versatile Synthetic Building Block

Construction of Polysubstituted Heterocycles

The strategic placement of reactive functional groups on the pyridine (B92270) core of 6-Bromo-2-ethynylpyridin-3-amine makes it an ideal starting material for synthesizing a variety of heterocyclic compounds. The interplay between the amino group, the bromine atom, and the ethynyl (B1212043) moiety allows for a range of cyclization and cross-coupling reactions, leading to the formation of fused ring systems with significant biological and material science applications.

Synthesis of Quinazoline (B50416) Derivatives

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their wide array of biological activities. mediresonline.orgscispace.com The synthesis of quinazoline derivatives often involves the construction of the pyrimidine (B1678525) ring fused to a benzene (B151609) ring. scispace.com While direct synthesis from this compound is a subject of ongoing research, established methods for quinazoline synthesis provide a framework for its potential application.

One common synthetic route to quinazolines starts from anthranilic acid. For instance, 5-bromoanthranilic acid can be prepared from anthranilic acid and N-bromosuccinimide. nih.gov This intermediate can then react with various reagents to form the quinazoline core. mediresonline.orgnih.gov For example, reaction with phenyl isothiocyanate yields a 2-mercapto-3-phenylquinazolin-4(3H)-one derivative. nih.gov Another approach involves the reaction of 5-bromoanthranilic acid with o-amino benzoyl chloride to produce a benzoxazinone, which is then converted to a quinazolin-4(3H)-one derivative using hydrazine (B178648) hydrate. mediresonline.org The presence of the bromine atom on the quinazoline ring, as seen in 6-bromo-2-(pyridine-3-yl)-4-substituted quinazoline analogs, has been explored for its potential as EGFR inhibitors. researchgate.net

The versatility of the ethynyl and amino groups on this compound suggests its potential as a synthon for novel quinazoline analogs, where the pyridine ring would be annulated to form the desired heterocyclic system.

Synthesis of Isothiazolo[4,5-b]pyridines

Isothiazolo[4,5-b]pyridines represent a class of heterocyclic compounds that have been investigated for their potential as kinase inhibitors. rsc.org The synthesis of these compounds often relies on the regioselective functionalization of dihalogenated precursors. For example, 3,6-dibromoisothiazolo[4,5-b]pyridine can undergo nucleophilic aromatic substitution with various amines to introduce substituents at the 3-position. rsc.org

An alternative strategy for synthesizing 3,5-disubstituted isothiazolo[4,3-b]pyridines involves the reaction of 6-chloro-3-nitropicolinonitrile with a thiol, followed by oxidative cyclization to form the isothiazole (B42339) ring. rsc.org This highlights the importance of strategically substituted pyridine precursors in the synthesis of these fused heterocyclic systems. The structure of this compound, with its amino and bromo substituents, presents an intriguing starting point for the development of novel synthetic routes to isothiazolo[4,5-b]pyridine derivatives.

Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Thienopyrimidines are another important class of heterocyclic compounds with a broad spectrum of biological activities. researchgate.net The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives can be achieved through various synthetic strategies. One approach involves the condensation of a 3-aminothiophene carboxylate with chloroformamidine (B3279071) hydrochloride. researchgate.net Another method utilizes the cyclization of 2-aminothiophene-3-carbonitrile (B183302) with an acyl chloride.

The development of new synthetic methods for these compounds is an active area of research. For instance, new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized in a one-pot reaction from 2H-thieno[2,3-d] nih.govresearchgate.netoxazine-2,4(1H)-diones. nih.gov Furthermore, 4-substituted thieno[3,2-d]pyrimidines have been synthesized and evaluated for their antiplasmodial activity, demonstrating the therapeutic potential of this scaffold. nih.gov Given the structural features of this compound, it could potentially serve as a precursor for the synthesis of novel thieno[3,2-d]pyrimidine (B1254671) analogs through reactions involving the ethynyl and amino groups to construct the fused pyrimidine ring.

Precursor for Advanced Organic Materials

The unique electronic and structural properties of this compound make it a valuable precursor for the development of advanced organic materials. The presence of the ethynyl group allows for its incorporation into larger conjugated systems, while the pyridine nitrogen and amino group can act as coordination sites for metal ions.

Development of Polymers and Conjugated Systems

The ethynyl group in this compound is a key functional group for the construction of polymers and extended conjugated systems. Sonogashira cross-coupling reactions, a powerful tool in organic synthesis, can be employed to link the ethynyl group with various aryl or vinyl halides, leading to the formation of linear or branched polymers with tailored electronic and optical properties. The resulting conjugated polymers containing the pyridin-3-amine moiety could exhibit interesting photophysical characteristics and potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functional Ligands for Metal Complexes

The pyridine nitrogen and the exocyclic amino group of this compound provide two potential coordination sites, making it an excellent candidate for use as a functional ligand in coordination chemistry. researchgate.net The ability of pyridine-based ligands to form stable complexes with a wide range of metal ions is well-documented. georgiasouthern.edu

The resulting metal complexes can possess unique catalytic, magnetic, or photoluminescent properties. The bromo-substituent on the pyridine ring can be further functionalized post-coordination, allowing for the fine-tuning of the complex's properties. For instance, the synthesis of extended metal atom chains (EMACs) often relies on specific ligand scaffolds to stabilize the linear arrangement of metal ions. georgiasouthern.edu While challenging to synthesize, these complexes exhibit unique magnetic properties arising from direct metal-to-metal communication. georgiasouthern.edu The structure of this compound offers the potential to design novel ligands for the synthesis of such advanced coordination compounds.

Scaffold Derivatization for Library Synthesis

The structure of this compound is well-suited for the synthesis of compound libraries, a cornerstone of modern drug discovery and materials science. The presence of three distinct reactive handles—the bromo, ethynyl, and amino moieties—allows for a combinatorial approach to generate a multitude of derivatives from a single, common core.

One of the most powerful methods for derivatizing this scaffold is the Sonogashira cross-coupling reaction . wikipedia.orgorganic-chemistry.orggold-chemistry.org This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the case of this compound, both the bromo and the ethynyl groups can participate in this transformation. For library synthesis, the ethynyl group can be coupled with a diverse set of aryl or vinyl halides, or the bromo group can be coupled with a variety of terminal alkynes. This allows for the introduction of a wide range of substituents at either the 2- or 6-position of the pyridine ring, respectively. The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base, which is compatible with the amino group on the pyridine ring. wikipedia.orgyoutube.comlibretexts.org

The adjacent amino and ethynyl groups on the pyridine ring provide a platform for constructing fused heterocyclic systems . Various synthetic methods can be employed to achieve cyclization, leading to the formation of bicyclic scaffolds such as pyrido[2,3-b]pyrazines, pyrido[2,3-b]pyridines, or other fused systems, depending on the reaction partner. researchgate.netjchr.org For instance, condensation reactions with α-dicarbonyl compounds or their equivalents can lead to the formation of a pyrazine (B50134) ring fused to the pyridine core. Such annulation strategies significantly increase the structural complexity and diversity of the resulting compound library. Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are particularly efficient for library synthesis. rsc.orgnih.govresearchgate.net The amino group of this compound can act as a nucleophile in such reactions, for example, with aldehydes and active methylene (B1212753) compounds, to rapidly generate highly substituted pyridine derivatives. nih.gov

The following table illustrates potential derivatizations of the this compound scaffold for library synthesis:

| Reactive Site | Reaction Type | Potential Reagents | Resulting Scaffold |

| 2-Ethynyl Group | Sonogashira Coupling | Aryl/Vinyl Halides | 2-(Substituted-ethynyl)pyridin-3-amine |

| 6-Bromo Group | Sonogashira Coupling | Terminal Alkynes | 6-(Substituted-ethynyl)pyridin-3-amine |

| 2-Ethynyl & 3-Amino Groups | Cyclization/Annulation | α-Diketones, 1,3-Dicarbonyls | Fused Pyridine Systems (e.g., Pyrido[2,3-b]pyrazines) |

| 3-Amino Group | Multicomponent Reaction | Aldehydes, Active Methylene Compounds | Highly Substituted Pyridine Derivatives |

Strategies for Non-Symmetric Compound Synthesis

The inherent asymmetry of this compound, with three different functional groups at distinct positions on the pyridine ring, makes it an excellent precursor for the synthesis of non-symmetric compounds. The key to synthesizing such molecules lies in the selective and stepwise functionalization of the reactive sites.

The differential reactivity of the bromo and ethynyl groups is a critical aspect that can be exploited. For instance, in Sonogashira couplings, the reaction conditions can often be tuned to favor the reaction of one group over the other. It has been demonstrated that the coupling of an aryl iodide can occur selectively in the presence of an aryl bromide by conducting the reaction at room temperature. wikipedia.org This principle can be applied to selectively functionalize a more reactive halide at a different position if one were to be introduced, or to perform sequential couplings.

A plausible strategy for the synthesis of a non-symmetric, highly substituted pyridine derivative would involve a multi-step sequence:

First Sonogashira Coupling: The bromo group at the 6-position can be selectively coupled with a terminal alkyne (R¹-C≡CH) under standard Sonogashira conditions. This step introduces the first point of diversity.

Second Sonogashira Coupling or Other Alkyne Reaction: The ethynyl group at the 2-position can then be subjected to a second, different Sonogashira coupling with an aryl or vinyl halide (R²-X). Alternatively, the ethynyl group can undergo other transformations such as click chemistry, hydration, or cyclization.

Functionalization of the Amino Group: The amino group at the 3-position can be acylated, alkylated, or used as a directing group for further aromatic substitution, introducing a third element of diversity (R³).

This stepwise approach allows for the controlled introduction of three different substituents (R¹, R², and R³) onto the pyridine core, resulting in a non-symmetric molecule.

The following table outlines a potential strategy for the synthesis of a non-symmetric compound from this compound:

| Step | Target Functional Group | Reaction | Reagent | Intermediate/Product |

| 1 | 6-Bromo Group | Sonogashira Coupling | R¹-C≡CH | 6-(R¹-ethynyl)-2-ethynylpyridin-3-amine |

| 2 | 2-Ethynyl Group | Sonogashira Coupling | R²-X (Aryl/Vinyl Halide) | 6-(R¹-ethynyl)-2-(R²-ethynyl)pyridin-3-amine |

| 3 | 3-Amino Group | Acylation | R³-COCl | N-(6-(R¹-ethynyl)-2-(R²-ethynyl)pyridin-3-yl)acetamide derivative |

This sequential functionalization highlights the utility of this compound as a versatile platform for constructing complex, non-symmetric molecules that are of interest in medicinal chemistry and materials science.

Spectroscopic and Computational Characterization in Research of this compound

The structural confirmation and electronic properties of this compound, a substituted pyridine derivative, are established through a combination of advanced spectroscopic techniques and computational analysis. These methods are crucial for verifying the molecule's synthesis, assessing its purity, and understanding its chemical behavior at a molecular level.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-bromo-2-ethynylpyridin-3-amine, and how do traditional methods compare to advanced techniques?

- Answer : The synthesis typically involves bromination of a pyridine precursor followed by introduction of the ethynyl group via Sonogashira coupling. Traditional methods use stepwise bromination (e.g., N-bromosuccinimide in acetonitrile) and amination, but advanced techniques like microwave-assisted synthesis reduce reaction times from hours to minutes (e.g., 30 minutes at 150°C) . Continuous flow chemistry further improves yield (up to 85%) by enhancing mixing and heat transfer .

- Table: Comparison of Synthesis Methods

| Method | Reaction Time | Yield (%) | Key Advantage |

|---|---|---|---|

| Conventional Heating | 12–24 hours | 60–70 | Low equipment cost |

| Microwave-Assisted | 0.5–2 hours | 75–80 | Rapid kinetics |

| Continuous Flow | <1 hour | 80–85 | Scalability, reproducibility |

Q. How can researchers optimize purification of this compound to ensure high purity?

- Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard for isolating the compound. For trace impurities, recrystallization in ethanol/water (1:3 v/v) achieves >98% purity. Advanced purification via preparative HPLC (C18 column, acetonitrile/water gradient) resolves structurally similar byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer : Key methods include:

- NMR : H NMR (δ 8.2 ppm for pyridine H, δ 3.1 ppm for ethynyl protons) confirms substitution patterns .

- HRMS : Exact mass (e.g., m/z 211.9845 for CHBrN) validates molecular composition .

- IR : Peaks at ~3300 cm (N-H stretch) and 2100 cm (C≡C stretch) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound?

- Answer : Catalytic systems (Pd(PPh)/XPhos) in THF/water (3:1) at 80°C achieve >90% coupling efficiency. Key parameters:

- Base : KCO outperforms NaCO due to better solubility.

- Ligand : Bulky ligands (e.g., SPhos) suppress homo-coupling byproducts .

- Table: Ligand Effects on Coupling Efficiency

| Ligand | Yield (%) | Byproduct Formation |

|---|---|---|

| PPh | 75 | Moderate |

| XPhos | 92 | Low |

| SPhos | 89 | Very Low |

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution, identifying the C-6 bromine as the most electrophilic site (Mulliken charge: +0.45). Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets (e.g., kinase enzymes, ΔG ≈ -9.2 kcal/mol) .

Q. How should researchers resolve contradictions in reported biological activity data for brominated pyridines?

- Answer : Cross-validate assays (e.g., IC in enzymatic vs. cellular models) and control for solvent effects (DMSO < 0.1% v/v). For example, discrepancies in cytotoxicity (e.g., 10 µM vs. 50 µM IC) may arise from differential membrane permeability .

- Table: Comparative Bioactivity of Brominated Pyridines

| Compound | Target Enzyme IC (µM) | Cellular IC (µM) |

|---|---|---|

| This compound | 2.1 ± 0.3 | 18.5 ± 2.4 |

| 6-Bromo-N-methylpyridin-2-amine | 5.4 ± 0.7 | 45.2 ± 5.1 |

Methodological Notes

- Data Reliability : Prioritize peer-reviewed sources (e.g., PubChem, ECHA) over vendor data .

- Experimental Design : Include negative controls (e.g., unsubstituted pyridine) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.